Scp1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCP1-IN-1, also known as compound SH T-62, is a potent and selective covalent inhibitor of small C-terminal domain phosphatase 1 (SCP1). This compound promotes the degradation of the RE1-silencing transcription factor (REST) and reduces its transcriptional activity. This compound has shown potential in the research of glioblastoma, a type of brain cancer driven by high levels of REST protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCP1-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturers .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring the purity and consistency of the compound. This includes optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
SCP1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
SCP1-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
SCP1-IN-1 exerts its effects by covalently binding to SCP1, inhibiting its phosphatase activity. This leads to the degradation of REST, a transcription factor that regulates the expression of various genes. By reducing REST levels, this compound decreases the transcriptional activity of REST, thereby inhibiting the growth of glioblastoma cells driven by high REST activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of SCP1-IN-1
This compound stands out due to its high selectivity and potency as a covalent inhibitor of SCP1. Its ability to promote REST degradation and reduce transcriptional activity makes it a valuable tool in glioblastoma research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19F3N2O7S2 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
1,1-dioxo-N-[2-[2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]ethoxy]ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H19F3N2O7S2/c21-20(22,23)32-15-5-7-16(8-6-15)34(29,30)25-10-12-31-11-9-24-19(26)18-13-14-3-1-2-4-17(14)33(18,27)28/h1-8,13,25H,9-12H2,(H,24,26) |
InChI Key |
LOPHIWMZIIGDGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)C(=O)NCCOCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.